4-Cyclopropoxy-2-nitrobenzenesulfonamide
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Overview
Description
4-Cyclopropoxy-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-nitrobenzenesulfonamide typically involves the nitration and sulfonation of aromatic compounds. One common method involves the reaction of 4-cyclopropoxybenzenesulfonyl chloride with nitric acid under controlled conditions to introduce the nitro group . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonamide group.
Cyclization: Strong bases such as sodium hydride can be used to induce cyclization reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms 4-cyclopropoxy-2-aminobenzenesulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Cyclization: Cyclization reactions can form nitrogen-containing heterocycles.
Scientific Research Applications
4-Cyclopropoxy-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modification of their activity. The sulfonamide group can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
4-Cyclopropoxy-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:
4-Nitrobenzenesulfonamide: Lacks the cyclopropoxy group and has different reactivity and applications.
2-Nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
4-Cyclopropoxybenzenesulfonamide: Lacks the nitro group, resulting in different chemical behavior and applications
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C9H10N2O5S |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)9-4-3-7(16-6-1-2-6)5-8(9)11(12)13/h3-6H,1-2H2,(H2,10,14,15) |
InChI Key |
SJQLYTWIZVYXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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